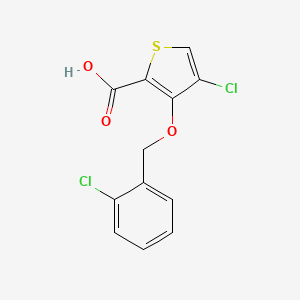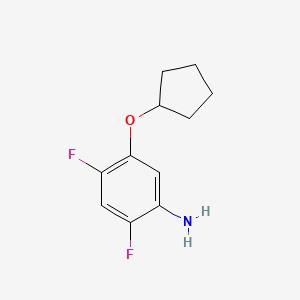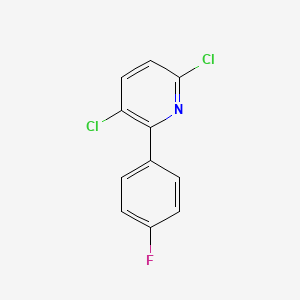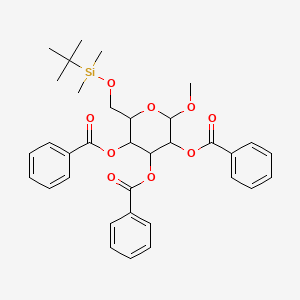![molecular formula C15H10F4O2 B12073626 2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12073626.png)
2-(3-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetic acid: is a chemical compound with the following properties:
Chemical Formula: CHFO
Molecular Weight: 280.24 g/mol
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves introducing a trifluoromethyl group onto a biphenyl core. While specific methods may vary, one common approach is via radical trifluoromethylation of carbon-centered radical intermediates .
Reaction Conditions: The trifluoromethylation process typically employs reagents such as trifluoromethyl iodide (CF3I) or other trifluoromethylating agents. Reaction conditions may involve radical initiators, solvents, and temperature control.
Industrial Production: Industrial-scale production methods for this compound may involve optimized reaction conditions, purification steps, and scalability considerations.
Chemical Reactions Analysis
Reactivity:
Benzylic Position: The benzylic carbon (adjacent to the carboxylic acid group) is susceptible to various reactions.
SN2 Pathway: 1° benzylic halides typically react via an SN2 pathway.
SN1 Pathway: 2° and 3° benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations.
Common Reagents: Reagents used in reactions involving this compound include halogens (e.g., Cl2, Br2), bases (e.g., NaOH), and nucleophiles (e.g., NaN3).
Major Products: The major products depend on the specific reaction conditions and the substituents present. For example, halogenation at the benzylic position can yield halogenated derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Materials Science: Its properties could be exploited in materials design.
Biological Studies: Researchers may investigate its interactions with biological targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related biphenyl derivatives and highlight the uniqueness of this particular structure.
Remember that this compound’s applications and mechanisms are context-dependent, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C15H10F4O2 |
|---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
2-[2-fluoro-4-[2-(trifluoromethyl)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O2/c16-13-7-9(5-6-10(13)8-14(20)21)11-3-1-2-4-12(11)15(17,18)19/h1-7H,8H2,(H,20,21) |
InChI Key |
UQURDSAEBKPXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)CC(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B12073563.png)

![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)


![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)




